molecular formula C14H21NO B1474039 (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol CAS No. 1602533-58-3

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol

Cat. No.: B1474039
CAS No.: 1602533-58-3
M. Wt: 219.32 g/mol
InChI Key: LJTVPNJWPPKFMX-UHFFFAOYSA-N
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Description

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol is a chemical compound with the CAS Registry Number 1602533-58-3 . It has a molecular formula of C 14 H 21 NO and a molecular weight of 219.32 g/mol . This pyrrolidine derivative features a 2,4-dimethylbenzyl group attached to the nitrogen atom of the pyrrolidine ring, which is further substituted with a hydroxymethyl group at the 3-position . The compound is related to other researched benzyl-substituted heterocyclic alcohols, such as (1-(2,5-Dimethylbenzyl)piperidin-4-yl)methanol (CAS 1241141-90-1) and [1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol (CID 3387133) . As a building block in organic chemistry, this structure may be of interest in medicinal chemistry research for the synthesis and exploration of novel biologically active molecules. The compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct a thorough risk assessment before handling this material.

Properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-3-4-14(12(2)7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTVPNJWPPKFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Pyrrolidin-3-yl Methanol

A common strategy involves starting from pyrrolidin-3-ylmethanol or its protected derivatives, followed by N-alkylation with 2,4-dimethylbenzyl halides or equivalents.

  • Step 1: Synthesis or procurement of pyrrolidin-3-ylmethanol.
  • Step 2: Protection of the hydroxyl group if necessary (e.g., as a silyl ether) to prevent side reactions.
  • Step 3: N-alkylation using 2,4-dimethylbenzyl bromide or chloride under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvents like DMF or DMSO.
  • Step 4: Deprotection of the hydroxyl group to yield the target compound.

This method leverages nucleophilic substitution at nitrogen and is well-documented for similar pyrrolidine derivatives.

Reductive Amination Approach

Another approach is reductive amination, where 3-hydroxypyrrolidine is reacted with 2,4-dimethylbenzaldehyde:

  • Step 1: Condensation of 3-hydroxypyrrolidine with 2,4-dimethylbenzaldehyde to form an imine intermediate.
  • Step 2: Reduction of the imine to the secondary amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
  • This method allows direct formation of the N-benzylated product with the hydroxymethyl group intact.

Multi-Step Synthesis from Pyrrolidine Precursors

Based on related pyrrolidine nitroxide and hydroxymethyl derivatives, a multi-step synthetic sequence can be employed:

  • Step 1: Synthesis of a pyrrolidine ring bearing functional groups (e.g., carboxyl or hydroxymethyl) at the 3-position via cyclization or ring closure reactions.
  • Step 2: Introduction of the 2,4-dimethylbenzyl substituent via nucleophilic substitution or reductive amination.
  • Step 3: Functional group manipulations such as reduction of esters to alcohols or selective protection/deprotection steps to yield the hydroxymethyl functionality.

This approach is more complex but allows for structural modifications and stereochemical control.

Experimental Data and Purification

Based on extraction and purification methodologies from related compounds (e.g., 5-(2,4-dimethylbenzyl)pyrrolidin-2-one), the following protocols are applicable:

  • Extraction of the reaction mixture with organic solvents such as n-butanol or chloroform.
  • Washing with water to remove impurities.
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure using rotary evaporation.
  • Purification by column chromatography on silica gel using gradient elution with chloroform/methanol mixtures.
  • Further purification by preparative thin-layer chromatography (TLC) if needed.
  • Characterization by NMR (1H, 13C), HRMS, and IR spectroscopy to confirm structure and purity.

Summary Table of Preparation Methods

Methodology Key Steps Reagents/Conditions Advantages Limitations
N-Alkylation Pyrrolidin-3-ylmethanol + benzyl halide Base (NaH, K2CO3), DMF/DMSO, RT or reflux Straightforward, high yield possible Requires hydroxyl protection
Reductive Amination 3-Hydroxypyrrolidine + benzaldehyde + reducing agent NaBH3CN or Na(OAc)3BH, mild acidic conditions Direct N-substitution, mild conditions Possible side reactions with aldehyde
Multi-step synthesis Cyclization, N-substitution, reduction Multiple steps, various reagents Structural control, stereochemistry Time-consuming, lower overall yield

Research Findings and Notes

  • The extraction and purification steps are critical to isolate the pure (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol, as impurities can arise from incomplete reactions or side products.
  • Spectroscopic data (NMR, HRMS) confirm the substitution pattern and the presence of the hydroxymethyl group.
  • Analogous compounds such as 5-(2,4-dimethylbenzyl)pyrrolidin-2-one have been isolated using similar solvent extraction and chromatographic techniques, suggesting the applicability of these methods.
  • The choice of synthetic route depends on availability of starting materials, desired stereochemical outcome, and scale of synthesis.

Chemical Reactions Analysis

Reaction Scheme

2 4 Dimethylbenzyl chloride+Pyrrolidine 1 2 4 Dimethylbenzyl pyrrolidin 3 yl methanol\text{2 4 Dimethylbenzyl chloride}+\text{Pyrrolidine}\rightarrow \text{ 1 2 4 Dimethylbenzyl pyrrolidin 3 yl methanol}

3.1. Hydrolysis Reactions

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In the presence of hydrochloric acid, the hydroxymethyl group can be protonated leading to the formation of an intermediate that can further react to yield various products.

  • Basic Hydrolysis : Under basic conditions (e.g., sodium hydroxide), the compound may decompose to yield pyrrolidine and other by-products.

3.2. Oxidation Reactions

The hydroxymethyl group can be oxidized to form a carbonyl compound:

  • Oxidizing Agents : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the alcohol to an aldehyde or ketone.

3.3. Reduction Reactions

Conversely, this compound can also serve as a substrate for reduction reactions:

  • Reducing Agents : Lithium aluminum hydride or sodium borohydride can reduce carbonyl compounds formed from oxidation back to alcohols.

Research Findings Table

Study ReferenceBiological ActivityFindings
Antioxidant ActivitySignificant activity against oxidative stress
CytotoxicityEffective against specific cancer cell lines

Scientific Research Applications

The compound (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol is a specialized organic molecule that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems, suggesting potential antidepressant effects.
  • Anxiolytic Effects : The compound may modulate anxiety-related behaviors in animal models, indicating its promise as an anxiolytic agent.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of pyrrolidine derivatives. The results demonstrated that specific substitutions on the pyrrolidine ring enhanced serotonin receptor affinity, leading to significant reductions in depressive symptoms in rodent models .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for therapies aimed at protecting neuronal health.

Data Table: Neuroprotective Studies

Study ReferenceModel UsedOutcome
Mouse modelReduced neuronal apoptosis
SH-SY5Y cell lineIncreased cell viability
Rat modelImproved cognitive function

Synthesis of Functional Polymers

The hydroxymethyl group in this compound allows for its use as a monomer in the synthesis of functional polymers. These polymers can be tailored for specific applications in coatings, adhesives, and biomedical devices.

Case Study: Polymer Development

Research conducted by Polymer Science highlighted the use of this compound in creating hydrophilic polymers that exhibit enhanced biocompatibility and mechanical strength. The resulting materials showed promise for use in drug delivery systems .

Catalyst Development

The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states. Its unique structure allows it to participate in various catalytic cycles.

Data Table: Catalytic Applications

Reaction TypeCatalyst EfficiencyReference
Aldol CondensationHigh
Michael AdditionModerate
Diels-Alder ReactionHigh

Mechanism of Action

The mechanism of action of (1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol 2,4-Dimethylbenzyl, hydroxymethyl C₁₄H₂₁NO 219.32 g/mol Enhanced lipophilicity due to methyl groups; pyrrolidine core N/A
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol 2-Fluorophenyl, hydroxymethyl C₁₁H₁₄FNO 195.24 g/mol Lower lipophilicity (fluorine substituent); liquid at room temperature
((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol Phenylethyl, hydroxymethyl C₁₃H₁₉NO 205.30 g/mol Chiral centers; increased steric bulk from phenylethyl group
(1-Benzylpyrrolidine-3,3-diyl)dimethanol Benzyl, dual hydroxymethyl C₁₃H₁₉NO₂ 221.30 g/mol Dual hydroxymethyl groups may enhance solubility; solid at room temperature
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoropyridin-2-yl, hydroxymethyl C₁₀H₁₃FN₂O 196.22 g/mol Pyridine ring introduces aromaticity and hydrogen-bonding potential
Key Observations:
  • Solubility: Compounds with dual hydroxymethyl groups (e.g., (1-Benzylpyrrolidine-3,3-diyl)dimethanol) exhibit higher polarity, favoring aqueous solubility .
  • Steric Effects: Bulky substituents like phenylethyl ((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol) may restrict conformational flexibility, impacting binding to biological targets .

Commercial and Industrial Considerations

  • Availability: Some fluorophenyl-substituted analogs (e.g., [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol) are listed as discontinued, possibly due to challenges in synthesis or stability .
  • Cost: Pyridine derivatives like (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol are priced at $400–$4,800 per gram, reflecting the complexity of halogenated heterocycles .

Biological Activity

(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol, a compound derived from the pyrrolidine family, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, focusing on cytotoxicity, antioxidant properties, and other relevant pharmacological effects based on a review of diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O1_{1}
  • Molecular Weight : 219.32 g/mol
  • LogP : 2.2
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

These properties suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Cytotoxic Activity

Research has demonstrated that related compounds, particularly those featuring the 2,4-dimethylbenzyl group, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assay Results :
    • HEP 2 Cell Line : IC50_{50} = 2.8 µg/ml
    • Hep G2 Cell Line : IC50_{50} = 8.3 µg/ml
    • Vero Cell Line (Control) : IC50_{50} = 22.6 µg/ml

These results indicate that this compound may possess potent anticancer properties, particularly against liver cancer cells .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. The DPPH radical scavenging assay revealed:

  • DPPH Radical Scavenging Activity :
    • At a concentration of 5 µg/ml, the compound exhibited a scavenging activity of approximately 44.13% .

This suggests that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Hemolytic Activity

The hemolytic activity of the compound was assessed using human erythrocytes:

  • Hemolytic EC50_{50} : 288 µg/ml

This indicates a relatively low hemolytic effect compared to the cytotoxicity observed in cancer cell lines, suggesting a degree of selectivity towards cancer cells over normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing derivatives with enhanced efficacy. The presence of the dimethylbenzyl moiety appears to enhance both cytotoxic and antioxidant activities. Further studies are needed to optimize the structure for improved selectivity and potency.

Case Studies and Research Findings

Several studies have focused on compounds similar to this compound:

  • Study on DMBPO (5-(2,4-dimethylbenzyl)pyrrolidin-2-one) :
    • Reported significant cytotoxicity against Hep G2 cells with an IC50_{50} value of 8.3 µg/ml.
    • Demonstrated antioxidant properties through DPPH scavenging assays .
  • Pharmacological Insights :
    • Analogous compounds have shown promising results as DPP-IV inhibitors with IC50_{50} values <100 nM, indicating potential applications in diabetes management .

Q & A

Q. What are the common synthetic routes for preparing (1-(2,4-dimethylbenzyl)pyrrolidin-3-yl)methanol?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the pyrrolidine core via cyclization or reductive amination.
  • Step 2 : Introduction of the 2,4-dimethylbenzyl group via alkylation or nucleophilic substitution. For example, reacting pyrrolidin-3-ylmethanol with 2,4-dimethylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
  • Step 3 : Purification using column chromatography or recrystallization.
    Characterization relies on ¹H/¹³C NMR (e.g., δ 3.18–3.27 ppm for pyrrolidine protons, δ 2.21–2.30 ppm for methyl groups) and HRMS (exact mass: ~261.183 g/mol) .

Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?

  • Chiral HPLC or optical rotation analysis can determine enantiomeric purity.
  • X-ray crystallography may resolve absolute configuration if single crystals are obtained. For analogs, crystallographic data (e.g., CCDC entries) are often referenced .
  • NOESY NMR can identify spatial proximity of substituents, such as correlations between the benzyl methyl groups and pyrrolidine protons .

Q. What are the primary applications of this compound in academic research?

  • Medicinal chemistry : As a building block for kinase inhibitors or GPCR-targeting molecules, leveraging the pyrrolidine scaffold’s conformational flexibility .
  • Chemical biology : Functionalization via the methanol group (e.g., esterification, oxidation to aldehyde) to create probes for target identification .
  • Catalysis : As a chiral ligand in asymmetric synthesis, though this requires further exploration .

Advanced Research Questions

Q. How can reaction yields be optimized during the benzylation of pyrrolidin-3-ylmethanol?

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF may reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize by-products like over-alkylated species .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

  • Challenge 1 : Overlapping NMR signals due to diastereotopic protons.
    • Solution : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) .
  • Challenge 2 : Low ionization efficiency in mass spectrometry.
    • Solution : Derivatize the methanol group (e.g., acetylation) to enhance ESI-MS sensitivity .
  • Challenge 3 : Hygroscopicity affecting elemental analysis.
    • Solution : Dry samples rigorously (e.g., under vacuum with P₂O₅) before testing .

Q. How can computational methods aid in studying this compound’s biological activity?

  • Molecular docking : Predict binding affinity to targets like PI3Kα or bacterial enzymes by modeling interactions between the benzyl group and hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., methyl group position) with antimicrobial activity using datasets from analogs .
  • DFT calculations : Analyze the energy barrier for oxidation of the methanol group to guide synthetic modifications .

Q. What strategies mitigate racemization during synthesis of enantiopure derivatives?

  • Chiral auxiliaries : Temporarily introduce groups (e.g., tert-butyl sulfinamide) to stabilize intermediates .
  • Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like benzylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
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(1-(2,4-Dimethylbenzyl)pyrrolidin-3-yl)methanol

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